N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
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Description
N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
A study by Bhunia, De, and Ma (2022) introduced N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity and tolerates a wide range of functional groups, facilitating the synthesis of diverse N-arylation products (Bhunia, De, & Ma, 2022).
Antibacterial Activities
Research has highlighted oxazolidinones as a novel class of synthetic antibacterial agents with efficacy against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. Tucker et al. (1998) discussed the antibacterial properties of piperazinyl oxazolidinones, which were modified to include a six-membered heteroaromatic ring, leading to compounds with potent in vivo activity against S. aureus (Tucker et al., 1998).
Chemical Properties and Applications
The preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines and their transformation into oxazoles and thiazoles was reported by Badr, Aly, Fahmy, and Mansour (1981). This process involves the fusion of α-amino acid ethyl esters with aromatic aldehydes, followed by dehydrogenation to yield oxazoles and thiazoles, illustrating the chemical versatility of oxazolidin-based compounds (Badr, Aly, Fahmy, & Mansour, 1981).
Properties
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-28-16-7-5-14(6-8-16)20(27)24-10-11-29-17(24)13-23-19(26)18(25)22-12-15-4-2-3-9-21-15/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZUFWDXGATND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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